Bohemina

Descripción general

Descripción

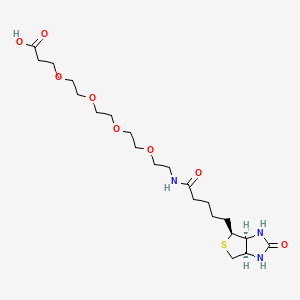

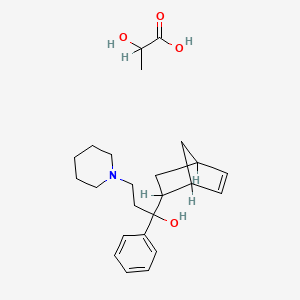

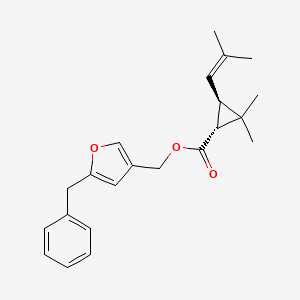

Bohemina es un análogo de purina sintético conocido por su función como inhibidor de la cinasa dependiente de ciclina. Es estructuralmente similar a otros análogos de purina como la olomoucina y la roscovitina. This compound tiene una fórmula molecular de C18H24N6O y un peso molecular de 340.4 g/mol . Se utiliza principalmente en la investigación científica debido a su capacidad para inhibir las cinasas dependientes de ciclina, que son reguladores cruciales del ciclo celular.

Aplicaciones Científicas De Investigación

La bohemina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de las cinasas dependientes de ciclina.

Biología: La this compound se emplea en estudios del ciclo celular para comprender la regulación de la división y el crecimiento celular.

Mecanismo De Acción

La bohemina ejerce sus efectos inhibiendo las cinasas dependientes de ciclina (CDK). Las CDK son enzimas que desempeñan un papel fundamental en la regulación del ciclo celular. La this compound se une al sitio activo de las CDK, evitando su interacción con las ciclinas y otros sustratos. Esta inhibición conduce al arresto del ciclo celular en fases específicas, como el límite G1/S y el límite G2/M . Los objetivos moleculares de la this compound incluyen CDK1, CDK2 y CDK9, entre otros .

Análisis Bioquímico

Biochemical Properties

Bohemine interacts with cyclin-dependent kinases (cdk-1 – cdk-8) and their endogenous activator proteins, cyclins . These interactions form the autonomous oscillator that controls the cell cycle in embryonic as well as somatic and germline cells in the mature animal .

Cellular Effects

Bohemine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to characterize the quantitative changes in the protein composition of the CEM T-lymphoblastic leukemia cell line .

Molecular Mechanism

Bohemine exerts its effects at the molecular level through its interactions with cyclin-dependent kinases and cyclins . These interactions control the activity of Cdks through dephosphorylation, subcellular localization, and complex-formation with cyclins whose expression level is tightly regulated in correspondence to cell cycle phases .

Temporal Effects in Laboratory Settings

It is known that Bohemine is stable and can have long-term effects on cellular function .

Metabolic Pathways

Bohemine is involved in the metabolic pathways that control the cell cycle. It interacts with cyclin-dependent kinases and cyclins, which play a crucial role in these pathways .

Subcellular Localization

The subcellular localization of Bohemine is likely to be closely linked to its interactions with cyclin-dependent kinases and cyclins

Métodos De Preparación

La bohemina se sintetiza mediante una serie de reacciones químicas que involucran derivados de purina. La ruta sintética normalmente implica la sustitución de purina en posiciones específicas con varios grupos funcionales. El método de preparación incluye los siguientes pasos:

Material de partida: La síntesis comienza con un derivado de purina.

Reacciones de sustitución: El derivado de purina se somete a reacciones de sustitución para introducir los grupos (3-hidroxipropil)amino, bencilamino e isopropil en las posiciones C-2, C-6 y N-9, respectivamente.

Condiciones de reacción: Las reacciones se llevan a cabo bajo condiciones controladas, a menudo involucrando el uso de disolventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones.

Análisis De Reacciones Químicas

La bohemina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: También puede sufrir reacciones de reducción para producir formas reducidas.

Sustitución: La this compound participa en reacciones de sustitución donde los grupos funcionales se reemplazan con otros grupos.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. .

Comparación Con Compuestos Similares

La bohemina es estructural y funcionalmente similar a otros análogos de purina como la olomoucina y la roscovitina. tiene propiedades únicas que la distinguen de estos compuestos:

Olomoucina: Al igual que la this compound, la olomoucina es un inhibidor de CDK, pero tiene diferentes patrones de sustitución en el anillo de purina.

Compuestos Similares

- Olomoucina

- Roscovitina

- Flavopiridol

- Staurosporina

- Butilrolactona

Propiedades

IUPAC Name |

3-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-13(2)24-12-21-15-16(20-11-14-7-4-3-5-8-14)22-18(23-17(15)24)19-9-6-10-25/h3-5,7-8,12-13,25H,6,9-11H2,1-2H3,(H2,19,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQGFIAVPSXOBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)NCCCO)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274365 | |

| Record name | bohemine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189232-42-6 | |

| Record name | Bohemine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189232426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | bohemine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of bohemine?

A1: Bohemine acts as a potent inhibitor of cyclin-dependent kinases (CDKs) [, , , ]. CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and potentially induce apoptosis, making them attractive targets for cancer therapy.

Q2: How does bohemine's inhibition of CDKs affect tumor cell growth?

A2: Bohemine's inhibition of CDKs, particularly CDK1 and CDK2, disrupts the cell cycle progression, leading to antitumor activity both in vitro and in vivo [, ]. The inhibition of RB phosphorylation and depletion of cyclins, including cyclin D1, are observed consequences of this CDK inhibition [].

Q3: Beyond CDK inhibition, what other cellular effects have been observed with bohemine?

A3: Research suggests that bohemine's effects extend beyond direct CDK inhibition. Studies using proteomics approaches have identified alterations in proteins involved in metabolic pathways (glycolysis, nucleic acid synthesis, NADPH production), stress response, protein folding, cytoskeleton organization, and exocytosis [, ]. This suggests that bohemine may influence various cellular processes, contributing to its overall anti-cancer effects.

Q4: What is the molecular formula and weight of bohemine?

A4: The molecular formula of bohemine is C20H26N6O, and its molecular weight is 366.46 g/mol.

Q5: Is there any available spectroscopic data characterizing bohemine?

A5: While the provided abstracts do not detail specific spectroscopic data, studies utilize techniques like mass spectrometry and nuclear magnetic resonance (NMR) for structural elucidation of bohemine and its metabolites [, ]. These techniques confirm the identity and purity of the synthesized compound.

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of bohemine?

A8: In mice, bohemine is rapidly cleared from circulation after intravenous administration, with metabolites identified in both bile and urine []. The primary metabolic route is glucosidation at the terminal hydroxyl group, suggesting significant hepatic metabolism. Further research is needed to fully elucidate its ADME profile in other species, including humans.

Q7: How do the in vivo pharmacokinetic properties of bohemine compare to its in vitro activity?

A9: While bohemine exhibits potent in vitro activity against various cancer cell lines, its rapid in vivo metabolism suggests a potential discrepancy between in vitro and in vivo efficacy [, ]. This highlights the importance of considering both pharmacokinetic and pharmacodynamic properties in drug development.

Q8: What types of in vitro assays have been used to assess bohemine's activity?

A10: Researchers have employed various in vitro assays, including cell proliferation assays (sulforhodamine B assay) and kinase activity assays, to determine bohemine's potency and selectivity against CDKs and its impact on cancer cell growth [, , ].

Q9: Has bohemine demonstrated efficacy in any in vivo models?

A11: While the provided abstracts do not directly demonstrate bohemine's in vivo efficacy, studies utilizing its structural analog, CYC202, in mouse xenograft models show tumor growth inhibition and modulation of pharmacodynamic markers []. This suggests that bohemine, with further optimization, might also demonstrate in vivo efficacy.

Q10: Have any resistance mechanisms to bohemine been identified?

A12: While specific resistance mechanisms to bohemine are not explicitly discussed in the provided abstracts, a study using a bohemine-resistant CEM T-lymphoblastic leukemia cell line identified potential protein targets associated with resistance development []. These include Rho GDP-dissociation inhibitor 2, Y-box binding protein 1, and the HSP70/90 organizing protein, suggesting their potential involvement in conferring resistance to CDK inhibitors like bohemine.

Q11: What is the current understanding of bohemine's toxicity profile?

A11: Information on bohemine's toxicity and safety profile is limited within the provided abstracts. Further research is needed to thoroughly evaluate its potential toxicity and long-term effects.

Q12: How does bohemine's structure influence its activity and selectivity?

A14: While specific SAR studies are not detailed in the abstracts, the development of bohemine from olomoucine and the comparison with other analogs like CYC202 highlight the impact of structural modifications on CDK inhibitory activity, potency, and selectivity [, , ]. Modifications to the substituents at positions 2, 6, and 9 of the purine ring significantly influence these properties.

Q13: Are there alternative compounds or strategies being explored that target similar pathways or mechanisms as bohemine?

A16: The development of various CDK inhibitors, including CYC202 (seliciclib), which has progressed to clinical trials [], highlights the active exploration of alternative compounds targeting CDKs as potential cancer therapies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

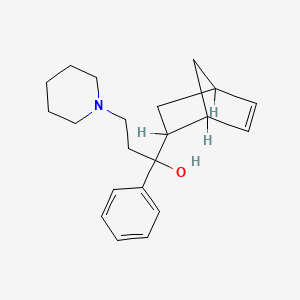

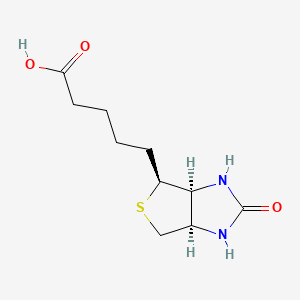

![5-chlorobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B1667275.png)

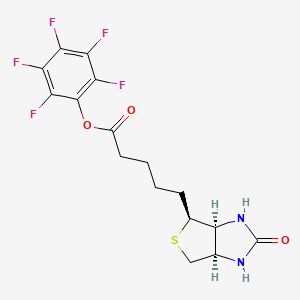

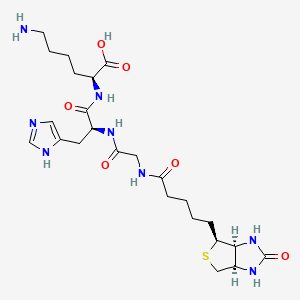

![N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1667291.png)